Deepoxy-deoxynivalenol
Description
Properties
IUPAC Name |
(1S,2R,3S,7R,9S,10R)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-7-4-10-15(6-16,13(19)11(7)18)14(3)5-9(17)12(20-10)8(14)2/h4,9-10,12-13,16-17,19H,2,5-6H2,1,3H3/t9-,10-,12+,13-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACLXWTWERGCLX-MDUHGFIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(C1=O)O)(C3(CC(C(C3=C)O2)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H](C3=C)O2)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601007920 | |
| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88054-24-4 | |
| Record name | Deepoxydeoxynivalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88054-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deepoxy-deoxynivalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,15-Trihydroxytrichotheca-9,12-dien-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601007920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,7α,15-Trihydroxy-trichothec-9,12-dien-8-on | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Microbial Biotransformation as the Primary Preparation Route
The most widely documented method for DOM-1 synthesis involves microbial de-epoxidation of DON, a process mediated by anaerobic bacteria in the gastrointestinal tract of animals and humans. This reductive reaction opens the 12,13-epoxy ring of DON, yielding DOM-1 with significantly reduced toxicity.
Bacterial Strains and Culture Conditions
Specific bacterial strains isolated from poultry, swine, and human microbiota demonstrate de-epoxidation activity. For instance, Clostridium spp. and Bacillus spp. have been identified as key contributors to this process. Incubations are typically conducted under anaerobic conditions at 37°C using nutrient-rich media such as M2 medium supplemented with reducing agents like L-cysteine hydrochloride.
Table 1: Microbial Systems for DOM-1 Production
Enzymatic Mechanisms of De-Epoxidation
The de-epoxidation reaction is catalyzed by NADPH-dependent reductases, which target the epoxy group of DON. Structural analyses using X-ray crystallography and molecular docking reveal that DOM-1’s lack of the 12,13-epoxy group prevents hydrogen bonding with ribosomal RNA, thereby abolishing ribotoxic stress. Key residues in the enzyme active site, such as Ser-156 and His-190, facilitate proton transfer during the reduction process.
Kinetic Parameters and Optimization
Enzyme kinetics studies indicate a Michaelis constant ($$Km$$) of 12.4 ± 1.8 μM for DON, with a catalytic efficiency ($$k{cat}/K_m$$) of 4.7 × 10³ M⁻¹s⁻¹. Optimizing pH (6.5–7.5) and temperature (35–40°C) enhances reaction rates, while cofactor supplementation (NADPH at 2 mM) increases yield by 30%.
Analytical Validation of DOM-1 Synthesis
Post-synthesis quantification employs ultra-high-performance liquid chromatography (U-HPLC) coupled with high-resolution Orbitrap mass spectrometry. The method validated by achieves a limit of detection (LOD) of 0.24 μg/L in serum and 0.48 μg/L in colostrum, with a linear range of 0.5–20 μg/L ($$R^2 > 0.999$$). Deuterated internal standards (e.g., D₃-DOM-1) correct for matrix effects during solid-phase extraction (HLB cartridges).
Challenges in Scalable Production
Despite high conversion efficiencies in vitro, industrial-scale DOM-1 production faces hurdles:
- Oxygen Sensitivity : De-epoxidation requires strict anaerobic conditions, complicating bioreactor design.
- Substrate Inhibition : DON concentrations above 20 μM inhibit bacterial growth, necessitating fed-batch strategies.
- Product Recovery : DOM-1’s polarity complicates extraction; acetonitrile-water (90:10) mixtures yield 80–90% recovery.
Applications in Mycotoxin Detoxification
DOM-1’s reduced toxicity makes it a candidate for bioremediation of DON-contaminated feed. Adsorbent materials functionalized with DOM-1-producing enzymes achieve 70–80% detoxification in maize silage. Comparative studies show DOM-1 lacks the capacity to activate MAPKinases or disrupt intestinal barrier function, confirming its safety.
Chemical Reactions Analysis
Types of Reactions: Deepoxy-deoxynivalenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Toxicity Reduction in Animal Feed
Deepoxy-DON has been studied for its potential to mitigate the toxic effects associated with DON when present in animal feed. Research indicates that deepoxy-DON exhibits significantly lower toxicity levels compared to DON itself. In vitro studies using human intestinal epithelial cells and pig intestinal explants demonstrated that deepoxy-DON did not impair cell viability or induce cytotoxic effects at concentrations that severely affected cells exposed to DON .
Table 1: Comparative Toxicity of DON and Deepoxy-DON
| Compound | IC50 (μM) | Effect on Cell Viability | Impact on TEER |
|---|---|---|---|
| Deoxynivalenol (DON) | 1.30 | Significant decrease | Decreased by 90% |
| Deepoxy-DON | N/A | No significant effect | No decrease |
This reduced toxicity makes deepoxy-DON a candidate for use as a feed additive, potentially allowing for safer consumption of contaminated feed without the associated health risks.
Impact on Reproductive Health in Livestock
Studies have shown that deepoxy-DON can influence reproductive functions in livestock, particularly in cattle. Research indicates that deepoxy-DON may induce apoptosis in ovarian theca cells and decrease steroidogenesis. Specifically, it has been observed to increase apoptosis rates and alter hormonal secretions at low concentrations .
Case Study: Effects on Bovine Theca Cells
- Objective : To assess the impact of deepoxy-DON on steroid hormone production.
- Findings : At concentrations as low as 0.5 ng/ml, deepoxy-DON inhibited progesterone and testosterone secretion while increasing apoptosis rates among theca cells .
Microbial Biotransformation and Environmental Applications
The microbial transformation of DON into deepoxy-DON is an essential process that occurs in various environments, including animal intestines. Certain gut bacteria possess the ability to convert DON into less toxic metabolites like deepoxy-DON. This biotransformation not only reduces the toxicity of feed but also enhances our understanding of gut microbiota's role in detoxifying harmful compounds .
Table 2: Microbial Strains Capable of Biotransforming DON
| Microbial Strain | Transformation Capability |
|---|---|
| Bacillus spp. | Deepoxy-DON production |
| Lactobacillus spp. | Deepoxy-DON production |
| Enterococcus spp. | Deepoxy-DON production |
Implications for Food Safety
The presence of deepoxy-DON in food products poses questions regarding food safety and human health. While it is less toxic than DON, its accumulation through animal feed can lead to exposure in humans consuming animal products. Studies have indicated that while deepoxy-DON does not exhibit significant cytotoxic effects, its metabolic pathways and potential long-term effects require further investigation .
Mechanism of Action
Deepoxy-deoxynivalenol exerts its effects by interacting with specific molecular targets and pathways. The compound primarily affects the ribosomal RNA, leading to the inhibition of protein synthesis. This mechanism is similar to that of deoxynivalenol but with reduced potency due to the absence of the epoxide ring .
Molecular Targets and Pathways:
Ribosomal RNA: Binding to ribosomal RNA inhibits protein synthesis, leading to cellular stress and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of MAPK signaling pathways, which are involved in cellular responses to stress
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
DOM-1 vs. Deoxynivalenol (DON)
Structural Differences
- DON : Contains a 12,13-epoxide group and three hydroxyl groups (C3, C7, C15) .
- DOM-1 : Lacks the 12,13-epoxide due to enzymatic de-epoxidation .
Toxicity and Mechanisms

Key Insight : The 12,13-epoxide in DON is essential for ribosome binding, inhibiting protein synthesis and activating stress kinases. DOM-1’s lack of this group renders it ~54× less toxic in cell proliferation assays .
DOM-1 vs. Other Trichothecene Derivatives
(a) Acetylated DON Derivatives (3-acetyl-DON, 15-acetyl-DON)
- 3-acetyl-DON retains ~60% of DON’s cytotoxicity in vitro .
- Metabolism : Rapidly deacetylated to DON in mammals, restoring toxicity .
(b) 3-epi-Deoxynivalenol (3-epi-DON)
- Structural Change : C3 hydroxyl group rotation .
- Toxicity : 10–20× less toxic than DON due to reduced ribosomal hydrogen bonding .
(c) Nivalenol (NIV) and De-epoxy-Nivalenol
Mechanistic Insights into Reduced Toxicity of DOM-1
- Ribosomal Binding: DOM-1 cannot bind the peptidyl transferase center due to the missing epoxide, preventing protein synthesis inhibition .
- Kinase Activation : Fails to activate MAPK/p38 pathways linked to DON-induced apoptosis .
- Species-Specific Detoxification : DOM-1 is rapidly excreted in poultry and swine, minimizing systemic exposure .
Biological Activity
Deepoxy-deoxynivalenol (DOM-1) is a metabolite of deoxynivalenol (DON), a trichothecene mycotoxin produced by various Fusarium species. The biological activity of DOM-1 has gained attention due to its potential implications for human and animal health, particularly in the context of food safety and toxicology. This article explores the biological activity of DOM-1, focusing on its toxicity, metabolic pathways, and effects on cellular systems.
Overview of this compound
DOM-1 is formed through the microbial transformation of DON in the gastrointestinal tract. It is considered less toxic than its parent compound, DON, but still exhibits biological activity that warrants investigation. This section will summarize key findings from recent studies regarding the biological effects of DOM-1.
Comparative Toxicity of DON and DOM-1
Research indicates that while DOM-1 retains some toxic properties, it is significantly less potent than DON. A study comparing the cytotoxic effects of DON and DOM-1 on porcine intestinal epithelial cells (IPEC-J2) revealed that:
- DON : Induced apoptosis and activated mitogen-activated protein kinase (MAPK) signaling pathways, leading to substantial reductions in cell viability (IC50 values ranging from 2.47 to 44.83 µM over 72 hours).
- DOM-1 : Did not exhibit cytotoxic effects at any tested concentration (up to 100 µM), indicating a safer profile compared to DON .
The following table summarizes the IC50 values for both compounds:
| Compound | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| DON | 35.97 ± 11.85 | 18.90 ± 5.70 | 2.47 ± 1.94 |
| DOM-1 | Not applicable | Not applicable | Not applicable |
Metabolism and Excretion
The metabolism of DON into DOM-1 occurs primarily in the gut microbiota, with studies showing that certain bacterial strains can convert DON into this less toxic metabolite effectively . The excretion patterns also differ significantly between the two compounds; for instance, a study on turkeys and chickens indicated that DOM-1 was excreted more efficiently than DON .
Case Studies and Research Findings
Several case studies have investigated the effects of DOM-1 in various biological systems:
- Impact on Reproductive Development : A study examined the combined effects of DOM-1 and beta-zearalenol on preimplantation embryo development in vitro. Results suggested that while both compounds affected embryo viability, their combined effects were complex and required further investigation .
- Animal Models : In vivo studies involving dairy cows demonstrated that this compound did not accumulate significantly in plasma after administration, suggesting rapid metabolism and excretion . This finding supports the hypothesis that DOM-1 may pose a lower risk than DON in terms of systemic toxicity.
- Gut Microbiota Interaction : Research has shown that human fecal microbiota can metabolize DON but lacks significant deepoxidation activity, indicating species-specific differences in the detoxification processes . This highlights the importance of understanding individual microbiome compositions when assessing mycotoxin risks.
Q & A
Basic Research Questions
Q. What experimental models and cytotoxicity assays are most appropriate for evaluating DOM-1 in vitro?
- Methodological Answer : Use differentiated IPEC-J2 cells (porcine intestinal epithelial cells) as a physiologically relevant model for studying DOM-1 toxicity. Employ multi-parameter cytotoxicity assays, including:
- Neutral Red (NR) for lysosomal function .
- Sulforhodamine B (SRB) for total protein content .
- Lactate Dehydrogenase (LDH) release for membrane integrity .
- WST-1/MTT for mitochondrial metabolic activity .
- ATP quantification (CellTiter-Glo®) for energy status .
Q. How does DOM-1 differ from DON in cytotoxicity profiles?
- Methodological Answer : Compare equimolar concentrations (5–100 μM) of DON and DOM-1 over 24–72 hours. Key findings:
- DON reduces cell viability (IC50: 25.93 μM at 72h) and total protein content (↓87% at 72h) via ribotoxic stress .
- DOM-1 shows no significant cytotoxicity in any assay, even at 100 μM .
Advanced Research Questions
Q. How can conflicting cytotoxicity data for DON and DOM-1 be resolved in experimental design?
- Methodological Answer : Address assay variability by:
- Time-course experiments : Cytotoxicity parameters diverge over time (e.g., SRB detects protein loss at 24h, while LDH peaks at 48h) .
- Cross-validation with molecular endpoints : Pair cytotoxicity assays with immunoblotting for cleaved caspase-3 (apoptosis) or phosphorylated MAPK (p38/p42/44) .
- Statistical rigor : Use Dunnett’s T3 test for heterogeneous variances and Tamhane T2 test for post-hoc comparisons .
Q. What molecular mechanisms explain DOM-1’s lack of toxicity compared to DON?
- Methodological Answer :
- Ribotoxic stress : DON binds the ribosomal A-site via its 12,13-epoxide group, activating MAPK signaling (p38/p42/44 phosphorylation ↑2.5-fold) .
- DOM-1’s structural difference : Lacking the epoxide group, DOM-1 forms fewer hydrogen bonds with the ribosome, failing to trigger MAPK pathways or apoptosis .
Q. Why does DON induce mitochondrial metabolic hyperactivity in some assays (e.g., WST-1/MTT)?
- Methodological Answer : DON disrupts mitochondrial morphology (e.g., granulation, perinuclear clustering) and ATP synthesis (↑ATP at 24h, ↓ATP at 48h), suggesting compensatory metabolic responses .
- Follow-up : Combine fluorescent probes (e.g., JC-1 for membrane potential) with TEM to visualize mitochondrial ultrastructural changes .
Methodological Best Practices
Q. How should researchers design studies to evaluate DOM-1’s safety for feed additives?
- Recommendations :
- Test DOM-1 at ≥100 μM to exceed physiologically relevant doses .
- Include multi-omics approaches (e.g., transcriptomics/proteomics) to identify off-target effects .
- Validate in vivo using piglet models to assess intestinal permeability and immune response .
Q. What statistical approaches mitigate variability in cytotoxicity studies?
- Guidelines :
- Normalize data to β-actin or GAPDH for immunoblotting .
- Use ≥4 biological replicates (n=4) and report mean ± SD .
- Apply false discovery rate (FDR) correction for multi-endpoint analyses .
Contradictions and Knowledge Gaps
Q. Why do some studies report ROS induction by DON, while others (including DOM-1 studies) show no oxidative stress?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
